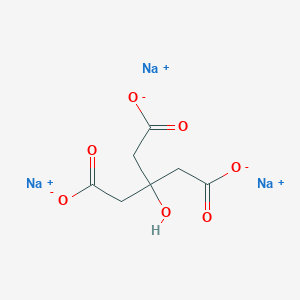

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate

Description

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate is a sodium salt derivative of a branched carboxylic acid containing hydroxyl and carboxylate functional groups. Sodium salts of polycarboxylic acids are often utilized in pharmaceuticals, food additives, or industrial chelating agents due to their high water solubility and biocompatibility.

Properties

IUPAC Name |

trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c8-4(9)1-7(14,2-5(10)11)3-6(12)13;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODNXWVDPNZEPW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(CC(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate typically involves the neutralization of 3-(carboxylatomethyl)-3-hydroxypentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the trisodium salt in crystalline form.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the controlled addition of sodium hydroxide to the acid under continuous stirring and temperature control to ensure complete neutralization. The solution is then concentrated and crystallized to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the carboxylate groups under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones or additional carboxyl groups.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

Biology: Employed in studies involving enzyme kinetics and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential use in drug formulations and as a chelating agent.

Industry: Utilized in the production of biodegradable polymers and as a component in cleaning agents.

Mechanism of Action

The mechanism of action of Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate involves its ability to chelate metal ions, thereby stabilizing various biochemical and chemical processes. It interacts with molecular targets such as enzymes and proteins, influencing their activity and stability. The pathways involved include metal ion chelation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Magnesium 3-Carboxy-3-Hydroxypentanedioate

CAS: 144-23-0 Synonyms: Magnesium citrate, Acid magnesium citrate, Citresia. Key Properties:

- Molecular Formula : Likely $ \text{Mg}x(\text{C}6\text{H}5\text{O}7)_y $ (exact stoichiometry varies).

- Applications : Historically used as a laxative and magnesium supplement. Discontinued commercial availability suggests stability or market viability challenges .

- Safety : Magnesium citrate is generally recognized as safe (GRAS) in regulated doses but may cause gastrointestinal distress in excess.

Strontium 3-Carboxy-3-Hydroxypentanedioate

CAS : 813-97-8

Key Properties :

- Molecular Formula : Presumed $ \text{Sr}x(\text{C}6\text{H}5\text{O}7)_y $.

- Applications: Limited data; strontium compounds are often explored for bone health or material science applications.

Trisodium;3-(Carboxylatomethyl)-3-Hydroxypentanedioate (Inferred Properties)

Structural Basis: Sodium ions replace magnesium or strontium in the salt form, likely enhancing water solubility. Hypothesized Applications: Potential use as a chelating agent in detergents, pharmaceuticals, or food additives, mirroring sodium citrate’s roles. Safety: Sodium salts are typically less toxic than heavy-metal variants (e.g., strontium), but rigorous toxicological studies are warranted.

Comparative Data Table

Research Findings and Critical Analysis

- Cation Influence : Sodium’s smaller ionic radius and higher charge density compared to magnesium or strontium enhance solubility and bioavailability. This aligns with sodium citrate’s dominance in food and pharmaceutical industries .

- Toxicity Considerations : Strontium compounds may pose bioaccumulation risks, whereas sodium variants are metabolized more efficiently. However, sodium intake must be monitored in hypertensive populations.

- Market Trends : The discontinuation of magnesium citrate derivatives underscores the need for stable, cost-effective alternatives like sodium-based salts.

Biological Activity

Trisodium;3-(carboxylatomethyl)-3-hydroxypentanedioate, commonly known as trisodium citrate, is a sodium salt of citric acid. It is widely used in various applications, including food preservation, as a buffering agent in pharmaceuticals, and in biochemical assays. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and potential side effects.

Chemical Structure and Properties

Trisodium citrate has the following chemical structure:

- Chemical Formula : C6H5Na3O7

- Molecular Weight : 258.06 g/mol

- Appearance : White crystalline powder

Trisodium citrate acts primarily as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in various biological processes:

- Buffering Agent : It helps maintain pH levels in biological systems, which is vital for enzyme activity and metabolic processes.

- Anticoagulant : In medical settings, trisodium citrate is used to prevent blood clotting by chelating calcium ions, which are essential for the coagulation cascade.

1. Anticoagulant Properties

Trisodium citrate is frequently employed in blood transfusions and storage because it effectively prevents clotting. By binding calcium ions, it inhibits the activation of several clotting factors, thereby prolonging the time it takes for blood to coagulate.

2. Metabolic Effects

Research indicates that trisodium citrate can influence metabolic pathways:

- It has been shown to enhance the bioavailability of certain nutrients by improving their solubility.

- Studies suggest that it may play a role in energy metabolism by participating in the citric acid cycle (Krebs cycle), which is essential for ATP production.

3. Antioxidant Activity

Recent studies have indicated that trisodium citrate may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with various diseases.

Case Study 1: Use in Blood Storage

A study published in Transfusion evaluated the effectiveness of trisodium citrate as an anticoagulant in stored blood products. The findings demonstrated that blood stored with trisodium citrate maintained better viability and function compared to other anticoagulants over extended periods.

Case Study 2: Role in Metabolic Disorders

Research published in Diabetes Care explored the effects of trisodium citrate on insulin sensitivity among patients with type 2 diabetes. The study found that supplementation improved glycemic control and reduced insulin resistance markers.

Research Findings

| Study | Findings |

|---|---|

| Transfusion Study | Trisodium citrate maintains better blood viability over time compared to other anticoagulants. |

| Diabetes Care | Improved insulin sensitivity and glycemic control in type 2 diabetes patients with supplementation. |

| Antioxidant Study | Exhibited significant free radical scavenging activity in vitro. |

Safety and Side Effects

Trisodium citrate is generally recognized as safe when used appropriately. However, excessive intake can lead to metabolic alkalosis due to its buffering capacity. Symptoms may include confusion, muscle spasms, nausea, and vomiting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.